molecular formula C14H13N5O B11181787 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B11181787
M. Wt: 267.29 g/mol
InChI Key: MUJHAMQRXNYQJP-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4, LiAlH4

    Substitution: NaH, KOtBu

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one stands out due to its unique triazoloquinazoline core, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its versatility in various chemical reactions make it a valuable compound for research and development.

Biological Activity

The compound 2-(pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of the compound can be described by the following formula:

  • Molecular Formula: C₁₃H₁₃N₅
  • Molecular Weight: 227.28 g/mol

The compound features a quinazolinone core fused with a triazole ring and a pyridine substituent, which is significant for its biological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism: The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
  • Case Study: A study evaluated the cytotoxic effects of related quinazolinone derivatives against breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Mechanism: It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Findings: A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that some compounds showed significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentActivityIC50 (µM)
HydrogenLow>100
MethylModerate25
ChlorineHigh10

This table illustrates how variations in substituents affect the compound's potency against specific targets.

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of this compound:

  • Animal Models: In studies involving murine models of cancer and infection, administration of the compound resulted in reduced tumor size and bacterial load.
  • Toxicity Assessment: Preliminary toxicity evaluations indicated a favorable safety profile with no significant adverse effects at therapeutic doses.

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

2-pyridin-3-yl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C14H13N5O/c20-13-10-5-1-2-6-11(10)16-14-17-12(18-19(13)14)9-4-3-7-15-8-9/h3-4,7-8H,1-2,5-6H2,(H,16,17,18)

InChI Key

MUJHAMQRXNYQJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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